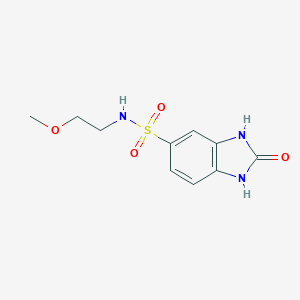![molecular formula C12H17N3O6 B221002 Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate, commonly known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of compounds known as nitroaromatics, which have been shown to possess anti-inflammatory, anti-tumor, and antimicrobial properties.
Wirkmechanismus
E3330 inhibits the activity of NF-κB and PARP-1 by covalently modifying the cysteine residues in these proteins. This modification prevents the proteins from functioning properly, leading to the inhibition of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
E3330 has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and melanoma. Additionally, E3330 has been shown to inhibit the growth of bacteria and fungi in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of E3330 is its specificity for NF-κB and PARP-1, which allows for targeted inhibition of these proteins. Additionally, E3330 has been shown to be well-tolerated in animal studies. One limitation of E3330 is its relatively low potency compared to other inhibitors of NF-κB and PARP-1. Additionally, E3330 has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
For E3330 include the development of more potent derivatives, the investigation of its potential as a combination therapy with other anti-inflammatory or anti-tumor agents, and the investigation of its potential as a topical treatment for skin conditions. Additionally, further studies are needed to determine the safety and efficacy of E3330 in human clinical trials.
Synthesemethoden
E3330 can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with ethyl-1-(chloromethyl)propylcarbamate in the presence of a base. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield E3330.
Wissenschaftliche Forschungsanwendungen
E3330 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. E3330 has also been shown to possess anti-tumor properties by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Additionally, E3330 has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C12H17N3O6 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
ethyl N-[1-(1-hydroxybutan-2-yl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
InChI |
InChI=1S/C12H17N3O6/c1-3-7(6-16)15-5-8(9(17)13-11(15)19)10(18)14-12(20)21-4-2/h5,7,16H,3-4,6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
InChI-Schlüssel |
BQBULHXGWYTPGS-UHFFFAOYSA-N |
SMILES |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
Kanonische SMILES |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)



![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)


![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

